alpha-D-Ribofuranose

Description

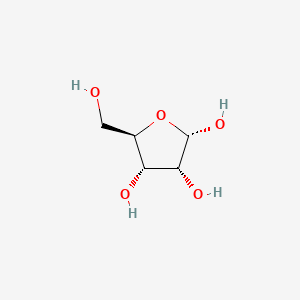

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-AIHAYLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32445-75-3 | |

| Record name | alpha-D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Ribofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5AZ534G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Definitional Framework Within Carbohydrate Chemistry

Alpha-D-Ribofuranose is a monosaccharide, a simple sugar, with the chemical formula C₅H₁₀O₅. wikipedia.orgnih.gov It is classified as an aldopentose, indicating it contains five carbon atoms and an aldehyde group in its open-chain form. wikipedia.orgnumberanalytics.com The defining characteristic of this compound lies in its cyclic structure, specifically a five-membered ring known as a furanose ring. This ring is formed through an intramolecular hemiacetal formation, where the hydroxyl group on the fourth carbon (C4') attacks the aldehyde group at the first carbon (C1'). wikipedia.org

The designation "D" in its name refers to the stereochemistry at the chiral carbon furthest from the aldehyde group (C4'), which has the same configuration as in D-glyceraldehyde. wikipedia.org The term "alpha" specifies the configuration at the anomeric carbon (C1'), the new stereocenter created during cyclization. ttu.eecsbsju.edu In the alpha anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C4'). ttu.ee This is in contrast to the beta anomer where the anomeric hydroxyl group is on the same side. ttu.ee In aqueous solution, D-ribose exists as an equilibrium mixture of its different forms, with this compound constituting a portion of this mixture. wikipedia.orgresearchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀O₅ | wikipedia.orgnih.gov |

| Molar Mass | 150.13 g/mol | wikipedia.orgnih.gov |

| Appearance | White solid | wikipedia.org |

| Melting Point | 95 °C (203 °F; 368 K) | wikipedia.orgnih.gov |

| Solubility in water | 100 g/L (at 25 °C) | wikipedia.org |

Historical Trajectory of D Ribose and Furanose Isomer Research

The journey to understanding alpha-D-Ribofuranose began with the discovery of ribose itself. In 1891, German chemist Emil Fischer first synthesized ribose. unacademy.com Fischer also named the sugar, deriving it from a partial rearrangement of the name of another sugar, arabinose. wikipedia.orgunacademy.com However, it was not until 1909 that Phoebus Levene and Walter Jacobs, at the Rockefeller Institute for Medical Research, isolated D-ribose from the hydrolysis of yeast ribonucleic acid (RNA). wikipedia.orgnumberanalytics.comnumberanalytics.com This discovery was a monumental step, establishing D-ribose as a natural product and a fundamental component of a crucial biological macromolecule. wikipedia.orgnumberanalytics.com

Levene's subsequent work was pivotal in elucidating the structure of nucleic acids. He correctly identified that D-ribose in RNA exists in a furanose form. The initial structural representations were Fischer projections, which are useful for depicting linear stereochemistry but are less adept at representing the three-dimensional nature of cyclic sugars. ttu.ee The development of Haworth projections provided a more intuitive way to visualize the furanose ring structure, including the stereochemistry at the anomeric center. ttu.eemsu.edu Further research, including computational studies, has continued to refine our understanding of the various conformations that ribofuranose rings can adopt. nih.govnih.gov

Stereochemical Anomeric Considerations in Ribofuranose Structures

Furanose Ring Conformational Preferences

The five-membered furanose ring of this compound is inherently non-planar and adopts a range of puckered conformations to minimize torsional strain and steric interactions. These conformations are not static but exist in a dynamic equilibrium, the nature of which is crucial to its biological function, particularly in nucleic acids.

Pseudorotation Pathways and Parameters (e.g., Altona and Sundaralingam)

The conformational landscape of the furanose ring is elegantly described by the concept of pseudorotation, a model developed by Altona and Sundaralingam. nih.gov This model describes the continuous puckering motion of the ring as a wave of displacement traveling around the ring. Each conformation can be defined by two parameters: the phase angle of pseudorotation (P) and the amplitude of pucker (τm). researchgate.net

The pseudorotation cycle encompasses a series of envelope (E) and twist (T) conformations. qmul.ac.uk In an envelope conformation, four of the ring atoms are coplanar, while the fifth is displaced from this plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. nih.gov Symmetrical twist conformations occur at even multiples of 18° for the phase angle P, while symmetrical envelope conformations are found at odd multiples of 18°. qmul.ac.uk

The Altona and Sundaralingam model has been instrumental in determining the puckering of furanose rings in solution using NMR spectroscopy, particularly through the analysis of vicinal spin-spin coupling constants. ox.ac.uk The pseudorotational pathway illustrates the interconversion between different conformations, with N-type (North) and S-type (South) conformations being particularly significant in nucleosides and nucleotides. qmul.ac.uk N-type conformations correspond to the northern hemisphere of the pseudorotational cycle (P = 0° ± 90°), while S-type conformations are in the southern hemisphere. qmul.ac.uk

Energetic Landscape of Twist and Envelope Conformations

The furanose ring of this compound can adopt ten envelope and ten twist conformations. acs.org The relative energies of these conformers determine the conformational preferences of the molecule. Computational studies, such as those using density functional theory (DFT), have been employed to explore this energetic landscape. researchgate.netulpgc.es

For this compound, theoretical calculations have shown that the most stable conformer is often a twist form, specifically the ²T₁ conformation. researchgate.netnih.gov Other low-energy conformations include the ³T₄ and ⁴E-⁴T₃ forms. acs.org The energy barriers for interconversion between these conformations can be relatively low, allowing for a dynamic equilibrium. For instance, the energy barrier for N↔S interconversion in ribofuranose is estimated to be around 16 kJ/mol through the East region (P ≈ 90°) of the pseudorotation pathway. nih.gov

The relative energies of different conformers can be influenced by the computational method used. For example, while one study identified the ²T₁ conformation as the most favored for the α-anomer of ribofuranose, another found that ²T₁ and ²E conformations were the most stable for α-2-deoxy-d-ribofuranose. acs.orgnih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Conformation | Relative Energy (kJ mol⁻¹) | Computational Method | Reference |

|---|---|---|---|

| ²T₁ | 10.4 (relative to global minimum β-pyranose) | G4 | researchgate.netnih.gov |

| ³T₄ | 3.57 - 4.98 | DFT | acs.org |

| ⁴E-⁴T₃ | 3.57 - 4.98 | DFT | acs.org |

| ²T₁-²E | Most stable minima | DFT | acs.org |

| E₂ | Most stable minima | DFT | ulpgc.es |

Note: Relative energies can vary based on the reference structure and computational level.

Influence of Substituents on Ring Conformation

Substituents on the furanose ring play a critical role in determining its conformational preferences. The steric and electronic properties of these substituents can significantly alter the energetic landscape of the pseudorotational pathway.

For example, the introduction of a methyl group at the C-2 position of this compound tetrabenzoate introduces steric constraints that influence both the ring conformation and the orientation of adjacent groups, leading to a more rigid structure. Similarly, bulky protecting groups, such as the 2,3-O-isopropylidene group, can lock the furanose ring into specific conformations. nih.gov In β-D-ribofuranosides, this group favors an E₀-like conformation. nih.gov

Anomeric and Exo-Anomeric Effects in this compound

The anomeric and exo-anomeric effects are stereoelectronic phenomena that significantly influence the conformation and stability of this compound and its derivatives. These effects arise from the interaction of lone pair electrons with antibonding orbitals. e4journal.com

Stereoelectronic Principles and Hyperconjugation Models

The anomeric effect describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring. wikipedia.org This effect is also operative in furanose rings, although the geometric constraints are different. researchgate.net The stabilization energy from the anomeric effect is estimated to be around 4-8 kJ/mol in sugar derivatives.

The underlying principle of the anomeric effect is hyperconjugation, which involves the delocalization of electron density from a lone pair of the ring oxygen (O4) into the antibonding (σ*) orbital of the C1-O1 bond. knu.edu.af This interaction is maximized when the lone pair and the C1-O1 bond are anti-periplanar, a condition that is more closely met when the anomeric substituent is in a pseudo-axial position. This hyperconjugation leads to a shortening of the O4-C1 bond and a lengthening of the C1-O1 bond. e4journal.comnd.edu

The exo-anomeric effect is a related phenomenon involving the lone pairs of the exocyclic oxygen atom at C1 and their interaction with the antibonding orbital of the C1-O4 bond. e4journal.com Both the endo- and exo-anomeric effects are confirmed by natural bond orbital (NBO) analysis. nih.gov

Role of Intramolecular Interactions and Hydrogen Bonding

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of this compound. These interactions can work in concert with or in opposition to the anomeric effect to determine the final conformational preference.

In the gas phase, computational studies have shown that intramolecular hydrogen bonds are significant in determining the most stable conformers. ox.ac.ukresearchgate.net For example, in the global minimum of methyl β-D-ribofuranoside, two distinct intramolecular hydrogen bonds are observed: a weak O5'-H···O4' interaction and an O2'-H···O3' link. ox.ac.uk Another low-energy conformer exhibits a network of successive O2'-H···O3'-H···O5' hydrogen bonds. ox.ac.uk

In α-D-ribofuranose, hydrogen bonding between the hydroxyl groups on the exo face is favored in the most stable ²T₁ and ²E conformations. acs.org The presence and strength of these hydrogen bonds can be analyzed using topological analysis of the electron density. acs.org The interplay between the furanose ring puckering and intramolecular hydrogen bonding is a key factor in the conformational flexibility of ribose derivatives. acs.org In some crystal structures, intramolecular hydrogen bonds, such as between O(4)-H and O(2), have been observed to stabilize conformations that might otherwise be less favorable due to the anomeric effect. uea.ac.uk

Quantitative Assessment of Anomeric Stabilization Energies

The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C1) to favor an axial orientation over the sterically less hindered equatorial position. e4journal.comscripps.edu This effect arises from the interaction between the lone pair electrons of the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond. e4journal.com In furanose systems like this compound, the anomeric effect, alongside other steric and stereoelectronic factors, governs the conformational preferences. researchgate.net

The stabilization energy associated with the anomeric effect can be quantified using computational chemistry methods. For furanosides, the magnitude of the anomeric effect is influenced by the nature of the ring substituents and the surrounding environment, such as the solvent. rsc.org Computational studies have provided insights into these energies. For instance, in the gas phase, the most stable conformer of this compound is the twist (²T₁) ring conformation, which is 10.4 kJ/mol higher in Gibbs free energy (ΔG) than the global minimum, the β-pyranose form. nih.gov In contrast, for 2-deoxy-D-ribose, the most stable furanose anomer (alpha) is only 6.2 kJ/mol higher in energy than its global minimum (α-pyranose). nih.gov

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for Ribofuranose Anomers

| Compound | Conformation | Relative ΔG (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|

| This compound | ²T₁ (twist) | 10.4 | G4 | nih.gov |

| alpha-2-deoxy-D-Ribofuranose | Most stable furanose | 6.2 | G4 | nih.gov |

This table presents the calculated relative Gibbs free energies for the most stable furanose conformers compared to their respective global energy minima.

Advanced Computational Methodologies in Conformational Studies

The inherent flexibility of the five-membered furanose ring presents a significant challenge for conformational analysis. ualberta.ca Unlike the more rigid pyranose rings, furanoses can readily interconvert between multiple conformations, making it difficult to predict their behavior. nih.gov Advanced computational methodologies are therefore essential tools for elucidating the complex conformational landscape of this compound and related systems.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for investigating the conformational preferences of carbohydrates. acs.orgnih.govcapes.gov.br Various functionals, such as B3LYP and M06-2X, have been employed to explore the potential energy surfaces of D-ribose and its derivatives. acs.orgulpgc.es

DFT calculations have been instrumental in:

Generating Conformational Families: DFT methods are used to generate extensive families of envelope and twist conformers for furanosides. acs.orgnih.govcapes.gov.br For D-ribose, thousands of initial structures have been modeled to explore the full conformational space. acs.org

Predicting Stability: DFT calculations, often in combination with a continuum solvation model (PCM), can predict the relative stabilities of different anomers and conformers. acs.orgnih.govresearchgate.net For example, DFT studies have shown that in the gas phase, pyranose forms of D-ribose are generally more stable than furanose forms. ulpgc.es The M06-2X functional, in particular, has been noted for its good performance in predicting structures and energies for these systems. acs.org

Analyzing Anomeric Effects: DFT calculations have been used to investigate the magnitude of the anomeric effect. e4journal.com For instance, studies on N-glycosylated hydrazides have utilized DFT to understand the unprecedented magnitude of this effect in specific systems. e4journal.com

Interpreting Spectroscopic Data: DFT calculations are used to support experimental data, such as NMR spectroscopy. nih.gov By optimizing geometries and calculating theoretical parameters, DFT helps to confirm conformations deduced from experimental spectra. nih.gov

A full conformational landscape exploration of D-ribose using B3LYP and M06-2X functionals resulted in 954 and 668 stable structures, respectively, highlighting the complexity of its conformational space. ulpgc.es

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock ab initio method that incorporates electron correlation effects, offering a higher level of theory for more accurate energy calculations. wikipedia.org It is frequently used alongside DFT to provide a more robust understanding of the conformational preferences of molecules like this compound. nih.gov

Key applications of MP2 in this context include:

Refining Energies: Single-point energy calculations at the MP2 level are often performed on geometries optimized with DFT to obtain more accurate relative energies between conformers. researchgate.net

Investigating Isomerism: MP2 has been used to probe the complex conformational isomerism of both cyclic (furanose and pyranose) and open-chain forms of D-ribose. nih.gov These studies have helped to identify the most stable isomers in the gas phase. nih.gov

Multi-level Quantum Chemical Methods (e.g., G4)

Multi-level quantum chemical methods, such as the Gaussian-n (G-n) theories, represent a "gold standard" for obtaining highly accurate thermochemical data. d-nb.infoosti.gov The G4 method and its variant, G4MP2, are composite methods that combine results from several lower-level calculations to approximate the results of very high-level computations at a reduced computational cost. d-nb.infoosti.gov

These methods have been applied to the study of pentoses to:

Provide Benchmark Energies: G4 and G4MP2 calculations provide highly accurate Gibbs free energies (ΔG) for different isomers and conformers, serving as a benchmark for other computational methods. nih.gov

Determine Global Minima: By providing reliable energy rankings, G4 calculations have been crucial in identifying the global minimum energy structures of D-ribose. nih.gov For example, G4 calculations confirmed that β-pyranoses are the most stable isomers of ribose in the gas phase. nih.gov

Quantify Energy Differences: As mentioned in section 2.2.3, the G4 method has been used to precisely quantify the energy difference between the most stable ribofuranose conformer and the global minimum structure. nih.gov

Molecular Dynamics (MD) Simulations for Solvated Systems

While gas-phase calculations provide fundamental insights, the behavior of this compound in a biological context is dictated by its interactions with the solvent, typically water. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvated environment. wikipedia.orgnih.gov

MD simulations have been employed to:

Study Solvent Effects: MD simulations explicitly model the solvent molecules, allowing for the investigation of how the solvent influences the conformational properties and electronic structure of the furanose ring. rsc.orgnih.gov A solvent-induced flux of atomic charges has been identified that alters the ring-distortion free energies. rsc.orgnih.gov

Explore Conformational Landscapes: By simulating the movement of atoms over time, MD can reveal the accessible conformations and the free energy barriers between them. nih.gov These simulations have been used to study the pseudorotational profiles of furanoses and the energetic contributions from various interactions. nih.gov

Overcome Limitations of Other Methods: For flexible systems like furanosides, methods that rely on time-averaged experimental data (like NMR) can sometimes fail. ualberta.ca MD simulations can complement these experiments by providing a dynamic picture of the conformational equilibrium. ualberta.canih.gov

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory

To gain deeper insight into the electronic origins of conformational preferences, researchers utilize analysis methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. faccts.deuni-muenchen.de This method is particularly useful for:

Quantifying Hyperconjugative Interactions: NBO analysis allows for the quantification of stabilizing interactions, such as the n → σ* delocalization that underlies the anomeric effect. nih.govacs.org By examining the interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO, the energetic importance of these delocalizations can be estimated using second-order perturbation theory. uni-muenchen.de

Characterizing Anomeric Effects: NBO analysis has been used to confirm the presence of both endo- and exo-anomeric effects in the lowest-lying conformers of D-ribose. nih.gov

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density (ρ(r)). ias.ac.inwiley-vch.de A bond path and a bond critical point (BCP) between two atomic nuclei indicate a chemical interaction. ias.ac.in AIM is used to:

Characterize Weak Interactions: AIM is a powerful tool for identifying and characterizing weak intramolecular interactions, such as hydrogen bonds, which play a significant role in stabilizing certain conformers of D-ribose. acs.org

Analyze Electron Density: By analyzing the electron density and its Laplacian at the BCP, AIM can classify interactions as either covalent or non-covalent (weak). acs.org This provides a rigorous, quantum mechanical basis for understanding the bonding within the molecule. acs.orgulpgc.es

Central Role in Pentose (B10789219) Phosphate (B84403) Pathway Metabolism

The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. wikipedia.org Unlike glycolysis, its primary role is not catabolic but anabolic, generating essential molecules for biosynthesis. wikipedia.org The two main products of the PPP are NADPH, a reducing agent vital for anabolic reactions and antioxidant defense, and pentose sugars, most notably ribose 5-phosphate. wikipedia.orgwikipedia.orgquicktakes.io The pathway is divided into two distinct phases: an oxidative phase, which is irreversible and generates NADPH, and a non-oxidative phase, which consists of reversible reactions that interconvert sugar phosphates. wikipedia.orglibretexts.org

Formation of Ribose 5-Phosphate as a Key Intermediate

Ribose 5-phosphate (R5P) is a pivotal intermediate and a primary product of the pentose phosphate pathway. wikipedia.org Its formation occurs through the following steps:

Glucose 6-phosphate + 2 NADP⁺ + H₂O → Ribulose 5-phosphate + 2 NADPH + 2 H⁺ + CO₂ wikipedia.org

Isomerization : The resulting ribulose 5-phosphate is then converted into its aldose isomer, alpha-D-ribose 5-phosphate. This reaction is catalyzed by the enzyme ribose-5-phosphate (B1218738) isomerase (phosphopentose isomerase). wikipedia.orgaklectures.com

The production of R5P is tightly regulated and depends on the cell's demand for NADPH, ATP, and the pentose sugar itself. wikipedia.org

Generation of Phosphoribosyl Pyrophosphate (PRPP) from Ribose 5-Phosphate

Once formed, ribose 5-phosphate serves as the direct precursor for the synthesis of an "activated" form of ribose, known as phosphoribosyl pyrophosphate (PRPP). nih.gov This conversion is a critical step that links pentose metabolism with the biosynthesis of nucleotides and other essential molecules. wikipedia.org

The synthesis of PRPP is catalyzed by the enzyme ribose-phosphate diphosphokinase , more commonly known as PRPP synthetase . nih.govwikipedia.org In this reaction, a diphosphoryl group is transferred from ATP to the C-1 position of alpha-D-ribose 5-phosphate. nih.gov

Reaction : Ribose 5-phosphate + ATP → Phosphoribosyl pyrophosphate (PRPP) + AMP nih.govyoutube.com

PRPP is a high-energy compound and a key substrate in numerous biosynthetic pathways, most notably for purine (B94841) and pyrimidine (B1678525) nucleotides. nih.govtaylorandfrancis.com

| Enzyme | Substrates | Products | Metabolic Pathway |

| Ribose-5-phosphate isomerase | Ribulose 5-phosphate | alpha-D-Ribose 5-phosphate | Pentose Phosphate Pathway |

| PRPP Synthetase | alpha-D-Ribose 5-phosphate, ATP | Phosphoribosyl Pyrophosphate (PRPP), AMP | PRPP Biosynthesis |

Precursor Function in Nucleic Acid Biosynthesis

This compound, in its phosphorylated derivative forms, is the foundational building block for nucleic acids. ontosight.ai The ribose 5-phosphate produced via the pentose phosphate pathway provides the sugar scaffold upon which the purine and pyrimidine bases are assembled or attached to form the nucleotides that constitute RNA and DNA. quicktakes.ioius.edu.ba

Building Block for Ribonucleotides and Deoxyribonucleotides

Ribonucleotides, the monomers of RNA, are composed of a ribose sugar, a phosphate group, and one of four nitrogenous bases (adenine, guanine, cytosine, or uracil). excedr.comwikipedia.org The synthesis of these molecules is heavily dependent on PRPP. nih.gov

Purine Synthesis : In the de novo synthesis of purine nucleotides, the pathway begins with PRPP. wikipedia.org The first committed step involves the conversion of PRPP to 5-phosphoribosylamine, upon which the purine ring structure is systematically built. wikipedia.org

Pyrimidine Synthesis : For pyrimidine nucleotides, the pyrimidine ring (orotate) is synthesized first and then attached to the ribose moiety provided by PRPP, forming orotidylate, which is a precursor to other pyrimidine nucleotides. wikipedia.org

Deoxyribonucleotides, the building blocks of DNA, are synthesized from their corresponding ribonucleotide precursors. excedr.comwikipedia.org This critical conversion is catalyzed by the enzyme ribonucleotide reductase (RNR) . RNR reduces the hydroxyl group at the 2' carbon of the ribose sugar in a ribonucleoside diphosphate (B83284) (NDP), converting it into a deoxyribonucleoside diphosphate (dNDP). wikipedia.orgfiveable.me

| Precursor Molecule | Biosynthetic Pathway | Resulting Building Block |

| Phosphoribosyl Pyrophosphate (PRPP) | Purine & Pyrimidine Synthesis | Ribonucleotides (AMP, GMP, CMP, UMP) |

| Ribonucleoside Diphosphates | Ribonucleotide Reduction | Deoxyribonucleotides (dATP, dGTP, dCTP, dTTP) |

Integration into RNA Structure and Function

The beta-D-ribofuranose form of ribose is integral to the structure of RNA, forming the sugar-phosphate backbone through phosphodiester bonds that link successive nucleotides. quicktakes.ionumberanalytics.commadridge.org The presence of the hydroxyl group at the 2' position of the ribose sugar is a defining characteristic of RNA, distinguishing it from DNA. pearson.comrsc.org

This 2'-hydroxyl group is not merely a minor structural detail; it has profound functional consequences:

Structural Versatility : It allows RNA to adopt a wide variety of complex three-dimensional shapes, such as hairpin loops and other tertiary structures, which are essential for its diverse functions. numberanalytics.comrsc.org

Catalytic Activity : The 2'-OH group can act as a nucleophile, contributing to the catalytic activity of RNA molecules known as ribozymes.

Involvement in Coenzyme Metabolism

Derivatives of this compound are fundamental components of several essential coenzymes that participate in a vast array of metabolic reactions. wikipedia.orgresearchgate.net The synthesis of these coenzymes is directly linked to the pentose phosphate pathway through the utilization of PRPP. wikipedia.org

Key coenzymes containing a ribose derivative include:

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺) and Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) : These coenzymes are critical electron carriers in cellular respiration and biosynthetic reactions. wikipedia.org NAD⁺ also serves as a substrate in regulatory processes like ADP-ribosylation. wikipedia.org

Flavin Adenine Dinucleotide (FAD) : Another essential electron carrier involved in redox reactions, particularly in the citric acid cycle and fatty acid oxidation. wikipedia.org

Coenzyme A (CoA) : This coenzyme is central to the metabolism of carbohydrates and fats, most notably in the form of acetyl-CoA. ius.edu.bawikipedia.org

The biosynthesis of these vital molecules relies on the availability of ribose derivatives, underscoring the central role of this compound in linking energy metabolism with essential biosynthetic and regulatory functions. nih.govwikipedia.org

Components of Nicotinamide Adenine Dinucleotide (NAD+/NADH)

Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, are vital coenzymes in cellular redox reactions. The structure of NAD+ includes two ribonucleoside units joined by a pyrophosphate bridge. One of these units is adenosine (B11128) monophosphate (AMP), and the other is nicotinamide mononucleotide (NMN). Both of these contain a β-D-ribofuranose moiety. nih.govbeilstein-journals.org The ribose sugar is linked to the nitrogenous base (adenine or nicotinamide) via a β-N-glycosidic bond. beilstein-journals.org

The biosynthesis of NAD+ can occur through several pathways, including the Preiss-Handler and salvage pathways, which utilize precursors like nicotinic acid and nicotinamide. nih.gov In these pathways, the ribose portion is ultimately derived from D-ribose. lscollege.ac.in The nicotinamide riboside (NR+), a precursor to NAD+, is a salt form of 1-(β-D-Ribofuranosyl)nicotinamide. beilstein-journals.org The synthesis of NR+ derivatives often involves the glycosylation of nicotinamide with a peracylated D-ribofuranose. nih.gov

Constituents of Flavin Adenine Dinucleotide (FAD)

Flavin adenine dinucleotide (FAD) is another essential coenzyme in cellular metabolism, particularly in oxidation-reduction reactions. Structurally, FAD consists of an adenosine diphosphate (ADP) molecule linked to riboflavin (B1680620) (vitamin B2) through a pyrophosphate bond. The adenosine part of the molecule contains a β-D-ribofuranose ring. wikipedia.org

The biosynthesis of FAD involves the conversion of D-ribose to D-ribose 5-phosphate by the enzyme ribokinase. lscollege.ac.in This phosphorylated ribose is a key precursor in the pathways that lead to the formation of nucleotides and coenzymes, including FAD. lscollege.ac.inontosight.ai The ribofuranose moiety is a critical structural component that contributes to the coenzyme's ability to accept and donate electrons during metabolic reactions. lscollege.ac.inwikipedia.org

Structural Moiety in Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP)

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and adenosine diphosphate (ADP) is its precursor and product of hydrolysis. creative-proteomics.comwikipedia.org Both ATP and ADP are nucleotides composed of three key components: the nitrogenous base adenine, a five-carbon sugar (ribose), and one or more phosphate groups. creative-proteomics.comwikipedia.orgvetbact.org Specifically, the sugar present is β-D-ribofuranose. wikipedia.org

The structure of ATP consists of an adenine base attached to the 1' carbon of the ribose sugar, which is in turn connected to a chain of three phosphate groups at the 5' carbon. wikipedia.org Similarly, ADP has two phosphate groups attached at the same position. creative-proteomics.com The ribose sugar forms the central scaffold of these molecules, linking the adenine base to the energy-carrying phosphate groups. vetbact.org The biosynthesis of ATP and ADP relies on the availability of ribose, which can be supplied exogenously and then phosphorylated to ribose-5-phosphate for entry into nucleotide synthesis pathways. researchgate.net

Enzyme-Mediated Transformations and Regulatory Mechanisms

The metabolism of this compound and its derivatives is tightly regulated by a series of specific enzymes that catalyze key transformations. These enzymatic reactions are crucial for integrating ribose into various biosynthetic pathways and for maintaining cellular homeostasis.

Ribokinase-Catalyzed Phosphorylation

Ribokinase (EC 2.7.1.15) is a key enzyme that catalyzes the phosphorylation of D-ribose to D-ribose 5-phosphate, a critical step in ribose metabolism. ebi.ac.uknih.govontosight.ai This reaction utilizes ATP as the phosphate donor and requires the presence of magnesium ions. uniprot.orgebi.ac.uk The phosphorylation of ribose at the O-5 position traps the sugar inside the cell and prepares it for entry into various metabolic pathways, including nucleotide synthesis and the pentose phosphate pathway. ebi.ac.ukpathbank.org

The catalytic mechanism of ribokinase involves the deprotonation of the 5'-hydroxyl group of ribose by a catalytic base within the enzyme's active site. ebi.ac.uk This is followed by a nucleophilic attack of the resulting alkoxide on the gamma-phosphate of ATP, leading to the transfer of the phosphate group and the formation of D-ribose 5-phosphate and ADP. ebi.ac.uk The enzyme's structure includes a lid-like domain that closes over the active site upon substrate binding, facilitating the reaction. rcsb.org

Table 1: Ribokinase Reaction Summary

| Substrates | Enzyme | Products | Cofactor |

| D-ribose, ATP | Ribokinase | D-ribose 5-phosphate, ADP | Mg²⁺ |

This table summarizes the key components of the ribokinase-catalyzed phosphorylation of D-ribose.

Ribose-Phosphate Diphosphokinase Activity

Ribose-phosphate diphosphokinase (EC 2.7.6.1), also known as phosphoribosyl pyrophosphate (PRPP) synthetase, is a crucial enzyme that catalyzes the conversion of D-ribose 5-phosphate to 5-phospho-alpha-D-ribose 1-diphosphate (PRPP). wikipedia.orggenome.jp This reaction involves the transfer of a diphosphoryl group from ATP to ribose 5-phosphate, yielding PRPP and AMP. mdpi.comontosight.ai

PRPP is a key metabolic intermediate required for the de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. wikipedia.orgontosight.ai It is also essential for the synthesis of the cofactors NAD and NADP, as well as the amino acids histidine and tryptophan. wikipedia.org The activity of ribose-phosphate diphosphokinase is subject to allosteric regulation; it is activated by phosphate and inhibited by ADP and other downstream products of the pathways it supplies. wikipedia.org This regulation ensures that the production of PRPP is tightly controlled to meet the cell's metabolic demands. ontosight.ai

Table 2: Ribose-Phosphate Diphosphokinase Reaction Details

| Substrate | Enzyme | Product | Other Reactants/Products | Regulation |

| D-ribose 5-phosphate | Ribose-Phosphate Diphosphokinase | 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) | ATP → AMP | Activated by Phosphate, Inhibited by ADP |

This table outlines the reaction catalyzed by ribose-phosphate diphosphokinase, including its regulation.

Phosphoribomutase Action

Phosphoribomutase (EC 5.4.2.7) is an enzyme that catalyzes the reversible interconversion of D-ribose 1-phosphate and D-ribose 5-phosphate. uniprot.orgyeastgenome.orgyeastgenome.org This isomerization is important for ribose salvage pathways, allowing the cell to utilize ribose from the breakdown of nucleosides. asm.orgnih.gov For instance, purine nucleoside phosphorylase can break down nucleosides into a free base and ribose 1-phosphate, which is then converted by phosphoribomutase to ribose 5-phosphate for entry into central metabolism. nih.govasm.org

The reaction mechanism is analogous to that of phosphoglucomutase, involving a bisphosphorylated intermediate, ribose 1,5-bisphosphate. asm.org The enzyme facilitates the transfer of the phosphate group from the C1 to the C5 position of the ribofuranose ring. asm.org In some organisms, the expression of phosphoribomutase is induced by the presence of ribonucleosides, highlighting its role in the utilization of these compounds as a carbon and energy source. nih.gov

Purine and Pyrimidine Salvage Pathways

In addition to de novo synthesis, cells employ salvage pathways to recycle purine and pyrimidine bases and nucleosides that result from the degradation of DNA and RNA. wikipedia.org These pathways are crucial for cellular economy, conserving the energy that would otherwise be expended on synthesizing the bases from scratch. ontosight.aidroracle.ai The central molecule in the salvage of purine and pyrimidine bases is 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) , a derivative of this compound. thesciencenotes.comlibretexts.orgebi.ac.uk PRPP is synthesized from ribose-5-phosphate, a product of the pentose phosphate pathway, by the enzyme PRPP synthetase. thesciencenotes.com It provides the activated ribofuranose-5-phosphate moiety that is attached to the recycled bases. libretexts.orgfiveable.me

In purine salvage, two key enzymes, adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , catalyze the transfer of the phosphoribosyl group from PRPP to the free purine bases adenine, guanine, and hypoxanthine. wikipedia.orglibretexts.orgwikipedia.org This single-step reaction directly forms the corresponding nucleoside monophosphates: adenosine monophosphate (AMP), guanosine monophosphate (GMP), and inosine (B1671953) monophosphate (IMP). libretexts.orglibretexts.org IMP can then be subsequently converted to AMP or GMP. This process is an energetically efficient method for maintaining the pool of purine nucleotides required for nucleic acid synthesis. droracle.ainih.gov

The pyrimidine salvage pathway also utilizes derivatives of this compound to recycle pyrimidine bases like uracil (B121893), thymine, and cytosine. thesciencenotes.comyoutube.com The process can occur in a two-step sequence. First, a nucleoside phosphorylase, such as uridine (B1682114) phosphorylase or thymidine phosphorylase , catalyzes the reaction between a pyrimidine base and ribose-1-phosphate (B8699412) (or deoxyribose-1-phosphate) to form a nucleoside (uridine or thymidine). wikipedia.orgyoutube.com Subsequently, a nucleoside kinase, like uridine kinase or thymidine kinase , phosphorylates the nucleoside to its corresponding nucleotide monophosphate (UMP or TMP). wikipedia.orgmdpi.com An alternative pathway involves the direct reaction of the pyrimidine base with PRPP, catalyzed by a phosphoribosyltransferase like uracil phosphoribosyltransferase , to form the nucleotide monophosphate directly. fiveable.menih.gov Cytosine can be salvaged after being converted to uracil by cytidine deaminase. wikipedia.orgyoutube.com

Table 1: Key Enzymes and Intermediates in Purine and Pyrimidine Salvage Pathways

| Pathway | Enzyme | Substrates | Products |

| Purine Salvage | Adenine phosphoribosyltransferase (APRT) | Adenine, PRPP | Adenosine monophosphate (AMP), Pyrophosphate |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine, PRPP | Inosine monophosphate (IMP), Pyrophosphate | |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine, PRPP | Guanosine monophosphate (GMP), Pyrophosphate | |

| Pyrimidine Salvage | Uridine Phosphorylase | Uracil, Ribose-1-phosphate | Uridine, Phosphate |

| Uridine Kinase | Uridine, ATP | Uridine monophosphate (UMP), ADP | |

| Thymidine Phosphorylase | Thymine, Deoxyribose-1-phosphate | Thymidine, Phosphate | |

| Thymidine Kinase | Thymidine, ATP | Thymidine monophosphate (TMP), ADP | |

| Uracil phosphoribosyltransferase | Uracil, PRPP | Uridine monophosphate (UMP), Pyrophosphate |

Carbon-Phosphorus Lyase Pathway Intermediates

In environments where inorganic phosphate is scarce, many bacteria utilize organophosphonates as an alternative phosphorus source. nih.gov This is accomplished through the carbon-phosphorus (C-P) lyase pathway, a complex enzymatic system encoded by the phn operon. pnas.orgresearchgate.net This pathway involves several this compound derivatives as key intermediates in the process of cleaving the stable carbon-phosphorus bond. pnas.org

The C-P lyase pathway ultimately converts phosphonates into 5-phosphoribosyl-α-1-diphosphate (PRPP) , which can then enter mainstream metabolism. nih.gov A proposed mechanism suggests that the process is initiated by a multi-enzyme core complex (composed of PhnG, PhnH, PhnI, and PhnJ proteins). nih.govnih.gov This complex facilitates the transfer of the phosphonate (B1237965) group onto the C-1' position of an ATP molecule. This reaction displaces adenine and forms a crucial intermediate: a ribose 5'-triphosphate alkyl phosphonate . nih.gov

Following this initial step, the enzyme PhnM, a phosphatase, is thought to release pyrophosphate, generating 5-phospho-α-D-ribosyl 1-alkylphosphonates (PRPn) . nih.gov The key C-P bond cleavage is then catalyzed by the enzyme PhnJ, which acts on the PRPn intermediate. nih.gov This cleavage results in the formation of an alkane and 5-phospho-α-D-ribosyl-1,2-cyclic phosphate (PRcP) . nih.govnih.gov The accumulation of PRcP has been observed in mutants lacking the PhnP enzyme. nih.gov PhnP, a phosphodiesterase, then hydrolyzes the cyclic phosphate PRcP to produce ribose 1,5-bisphosphate. pnas.orgnih.govacs.org Finally, other enzymes in the pathway, such as PhnN (a phosphokinase), are responsible for converting these ribose bisphosphate intermediates into the final product, PRPP. pnas.orgnih.gov

Table 2: Key Intermediates and Enzymes in the Carbon-Phosphorus Lyase Pathway

| Intermediate | Preceding Enzyme(s) | Succeeding Enzyme(s) | Description |

| Ribose 5'-triphosphate alkyl phosphonate | PhnG, PhnH, PhnI | PhnM | Formed by the transfer of a phosphonate group to ATP. |

| 5-phospho-α-D-ribosyl 1-alkylphosphonate (PRPn) | PhnM | PhnJ | The direct substrate for the C-P bond cleaving enzyme. |

| 5-phospho-α-D-ribosyl-1,2-cyclic phosphate (PRcP) | PhnJ | PhnP | A cyclic phosphodiester resulting from C-P bond cleavage. |

| α-D-Ribose 1,5-bisphosphate | PhnP | PhnN | Product of the hydrolysis of the cyclic intermediate. |

| 5-phospho-α-D-ribosyl-1-diphosphate (PRPP) | PhnN | - | The final product of the pathway, which enters central metabolism. |

Synthetic Methodologies and Derivatization Strategies for Alpha D Ribofuranose

Chemical Synthesis from D-Ribose and Precursors

The direct synthesis of alpha-D-ribofuranose derivatives from D-ribose, which exists in a complex equilibrium of furanose and pyranose forms in solution, requires controlled reaction conditions to favor the formation of the desired five-membered ring structure. wikipedia.orgmasterorganicchemistry.com A common and effective strategy involves a three-transformation sequence: acetal (B89532) formation, acetylation, and acetolysis. tandfonline.com

Acetal Formation Techniques

The initial step in many synthetic routes towards this compound derivatives is the formation of an acetal, which serves to protect some of the hydroxyl groups and lock the sugar in its furanose conformation. wikipedia.org Acid-catalyzed reaction of D-ribose with an alcohol, typically methanol (B129727) in the presence of a strong inorganic acid like hydrochloric acid or sulfuric acid, is a conventional method to produce the corresponding methyl ribofuranoside. tandfonline.comchemicalbook.com This reaction is generally carried out at or below room temperature. tandfonline.com For instance, treating D-ribose with anhydrous methanol and acetyl chloride (which generates HCl in situ) at low temperatures can yield methyl-β-D-ribofuranoside. chemicalbook.com

Another widely used technique is the formation of isopropylidene acetals, often referred to as acetonides. The reaction of D-ribose with acetone (B3395972) in the presence of an acid catalyst can yield 2,3-O-isopropylidene-D-ribofuranose. prepchem.com This reaction can be driven to completion by removing the water formed during the reaction, for example, by using molecular sieves. prepchem.comlibretexts.org Variations of this method include the use of hydriodic acid as a catalyst with refluxing acetone, or the application of ultrasound irradiation, which has been shown to be an efficient energy source, leading to shorter reaction times and high yields without the need for extensive purification. prepchem.comtandfonline.com An alternative approach for the installation of a 1,2-O-isopropylidene acetal involves the treatment of β-D-ribose tetraacetate with trimethylaluminum (B3029685) in acetone, a method that is particularly effective for a transformation that can be challenging under traditional acid-catalyzed conditions. researchgate.net

The choice of acetalization reagent and conditions can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the final product distribution. For example, the use of acetone or 2,2-dimethoxypropane (B42991) is under thermodynamic control, while 2-methoxypropene (B42093) favors kinetic control. wikipedia.org

Controlled Acetylation and Acetolysis

Following acetal formation, the remaining free hydroxyl groups are often protected by acetylation. This is typically achieved using acetic anhydride (B1165640) in the presence of a base, such as pyridine. tandfonline.com This per-O-acetylation is a crucial step before the final acetolysis.

Acetolysis is the process of cleaving an acetal or glycosidic bond with acetic acid and acetic anhydride, usually in the presence of a strong acid catalyst like sulfuric acid. tandfonline.com This step is critical for introducing an acetyl group at the anomeric center (C-1) and generating the fully acetylated ribofuranose. The reaction of a methyl ribofuranoside with acetic anhydride and sulfuric acid leads to the formation of 1,2,3,5-tetra-O-acetyl-D-ribofuranose. tandfonline.com The conditions of the acetolysis can be controlled to influence the anomeric selectivity of the final product.

Regioselective and Stereoselective Functionalization

The ability to selectively modify one or more hydroxyl groups of the ribofuranose ring is paramount for the synthesis of complex molecules. This is achieved through the strategic use of protecting groups and by exploiting the inherent reactivity differences of the hydroxyl groups.

Protection Group Chemistry (e.g., Isopropylidene, Benzylation)

Protecting groups are temporarily introduced to mask a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule. In the context of this compound, isopropylidene and benzyl (B1604629) groups are among the most common protecting groups for hydroxyl functions.

Isopropylidene groups are typically used to protect vicinal diols, such as the C-2 and C-3 hydroxyls of ribofuranose. tandfonline.com The formation of a 2,3-O-isopropylidene acetal is a common strategy to protect these positions simultaneously, leaving the C-1 and C-5 hydroxyls available for further functionalization. prepchem.comtandfonline.com This protecting group is stable under many reaction conditions but can be removed under acidic conditions. researchgate.net

Benzyl groups (Bn) are versatile protecting groups for hydroxyls, often introduced as benzyl ethers. They are stable to a wide range of reaction conditions, including acidic and basic environments, but can be readily removed by catalytic hydrogenolysis. researchgate.net The regioselective introduction of benzyl groups can be challenging due to the similar reactivity of the different hydroxyl groups. rsc.org However, methods have been developed to achieve selective benzylation. researchgate.net

| Protecting Group | Typical Position(s) Protected | Introduction Conditions | Removal Conditions |

| Isopropylidene | C-2 and C-3 (as a cyclic acetal) | Acetone, acid catalyst (e.g., H2SO4, I2) | Aqueous acid |

| Benzyl (Bn) | Any hydroxyl group (as an ether) | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenolysis (e.g., H2, Pd/C) |

Synthesis of Mono- and Dibenzyl Derivatives

The synthesis of specific mono- and dibenzyl derivatives of this compound is a key strategy for accessing selectively functionalized building blocks. For instance, starting from a 1,2-O-isopropylidene-α-D-ribofuranose derivative with free hydroxyls at C-3 and C-5, regioselective benzylation can be achieved. researchgate.net Reaction with a benzylating agent can lead to a mixture of the 3-O-benzyl, 5-O-benzyl, and 3,5-di-O-benzyl derivatives, which can then be separated. nih.gov One study demonstrated the regioselective benzylation of 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, which yielded both a monobenzyl and a dibenzyl derivative. researchgate.net The synthesis of methyl 5-O-benzyl-β-D-ribofuranoside from D-ribose has also been reported as a precursor for further selective modifications. nih.gov

Tosylation and Acetylation Reactions

Tosylation and acetylation are important reactions for the derivatization of this compound, often serving to activate a hydroxyl group for subsequent nucleophilic substitution or to protect it.

Tosylation involves the conversion of a hydroxyl group into a tosylate (-OTs) group using p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine. The tosylate group is an excellent leaving group, making the corresponding carbon atom susceptible to nucleophilic attack. Regioselective tosylation can be achieved by exploiting the differential reactivity of the hydroxyl groups. For example, the primary hydroxyl at C-5 is generally more reactive than the secondary hydroxyls at C-2 and C-3. google.commdpi.com Methods for the regioselective tosylation of unprotected sugars, sometimes mediated by organotin compounds, have been developed to target specific secondary hydroxyls as well. mdpi.comresearchgate.net

Glycosidic Bond Formation in Complex Molecule Synthesis

The formation of the glycosidic bond, which links a sugar moiety like this compound to another molecule, is a pivotal step in the synthesis of many biologically significant compounds, particularly nucleosides and their analogues. The stereocontrolled creation of this bond is a central challenge in carbohydrate chemistry, as the anomeric configuration (α or β) profoundly influences the resulting molecule's structure and biological activity. In nature, nucleosides predominantly feature a β-N-glycosidic bond, where the nucleobase is cis to the hydroxymethyl group at the C4 position of the ribofuranose ring. rsc.org Synthetic strategies, however, aim to access both α and β anomers to explore novel biological functions and create therapeutic agents.

N-Glycosidic Bond Formation for Nucleoside Analogues

The synthesis of nucleoside analogues, crucial components for antiviral therapies and genetic research, hinges on the efficient formation of an N-glycosidic bond between a ribofuranose derivative and a heterocyclic base. nih.gov While naturally occurring nucleosides are typically β-anomers, the synthesis of α-nucleosides has garnered significant attention due to their unique biochemical properties and high stability. rsc.org

A cornerstone of N-glycosidic bond formation is the Vorbrüggen glycosylation . This method typically involves reacting a protected ribofuranose, often 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction proceeds through an intermediate 1,2-acyloxonium ion, which directs the incoming nucleobase to the opposite face, resulting predominantly in the formation of the β-glycosidic bond. explorationpub.com However, reaction conditions can be tuned to favor the formation of the α-anomer. For instance, the first synthesis of α-deoxyadenosine utilized a fusion reaction where 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose was fused with 2,6-dichloropurine, yielding a derivative primarily in the α-configuration. rsc.org

Other strategies involve manipulating protecting groups and reaction conditions to control stereoselectivity. The complexity of these syntheses often requires multistep approaches involving orthogonal protecting groups to selectively shield the hydroxyl groups of the ribofuranose ring. explorationpub.com

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods provide a powerful and environmentally sustainable alternative to purely chemical syntheses for creating nucleoside analogues. These approaches leverage the high specificity and efficiency of enzymes to catalyze key transformations, such as the formation of the glycosidic bond. nih.govresearchgate.net

Nucleoside phosphorylases (NPs) and nucleoside 2′-deoxyribosyltransferases (NDTs) are prominent enzyme classes used for this purpose. nih.gov These enzymes facilitate a nucleobase exchange reaction, transferring a ribofuranose or deoxyribofuranose moiety from a donor nucleoside to an acceptor nucleobase. nih.gov For example, the type II nucleoside 2′-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) has been successfully employed to prepare a variety of ribonucleoside analogues from naturally occurring uridine (B1682114) and cytidine (B196190) donors. nih.govresearchgate.net This biocatalytic strategy is scalable and can produce nucleosides on millimolar scales. nih.govresearchgate.net

Another key chemoenzymatic strategy involves the synthesis of activated sugar phosphates. A simple and efficient method has been developed for the enzymatic synthesis of α-D-ribose 1-phosphate, a crucial intermediate in nucleoside metabolism. nih.gov This process uses purine (B94841) nucleoside phosphorylase for the near-irreversible phosphorolysis of 7-methylguanosine, yielding the desired product in near-quantitative amounts. nih.gov This intermediate can then be used in subsequent enzymatic steps to build a wide range of modified nucleosides. nih.gov

Development of this compound Analogues for Research Applications

The chemical modification of the this compound scaffold is a cornerstone of modern medicinal chemistry and molecular biology. researchgate.netmadridge.org By altering the structure of the sugar ring, researchers can create analogues with enhanced stability, altered binding properties, and novel biological activities. These analogues serve as invaluable tools for probing biochemical pathways, studying enzyme mechanisms, and developing new therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery. madridge.org

Design of Ribonucleoside Analogues

The rational design of ribonucleoside analogues involves strategic modifications to either the ribofuranose moiety or the attached nucleobase to achieve a desired biological effect. These modifications can probe the structural tolerances of enzymes or serve as the basis for new therapeutics. nih.govescholarship.org

A key area of research is the development of fluorescent nucleoside analogues. For example, a fluorescent ribonucleoside "alphabet" derived from a methylthieno[3,4-d]pyrimidine core has been synthesized. escholarship.org These analogues act as probes to monitor enzymatic reactions in real-time. By observing the changes in fluorescence as enzymes like adenosine (B11128) deaminase process these analogues, researchers can gain insights into enzyme kinetics and tolerance to structural changes on the Hoogsteen face of the nucleobase. escholarship.org

The synthesis of more complex structures, such as disaccharide nucleosides, presents significant challenges, including the stereoselective formation of an additional O-glycosidic bond. explorationpub.com For instance, 2'-O-α-D-ribofuranosyladenosine, a component of the PAR polymer involved in DNA repair, requires a multistep synthesis where a protected adenosine reacts with a peracylated arabinofuranose under Lewis acid catalysis to form the requisite α(1→2)-glycoside bond. explorationpub.com

Modified Ribofuranose Moieties in Nucleic Acid Research (e.g., siRNA)

In the field of nucleic acid research, particularly for therapeutic applications like small interfering RNA (siRNA), modifications to the ribofuranose ring are critical for in vivo efficacy. researchgate.net Unmodified siRNA is susceptible to rapid degradation by nucleases, which limits its therapeutic potential. researchgate.netnih.gov Chemical modifications of the ribofuranose moiety enhance stability, reduce off-target effects, and improve pharmacokinetic properties. researchgate.netmdpi.com

The most common site for modification is the 2'-hydroxyl group of the ribose sugar. nih.gov Various 2'-modifications have been extensively studied and found to improve the performance of siRNAs. These modifications generally favor a C3'-endo conformation of the sugar ring, which provides high thermodynamic stability to RNA duplexes. nih.gov

Interactive Table: Common Ribofuranose Modifications in siRNA

| Modification | Abbreviation | Key Advantages |

| 2'-O-Methyl | 2'-O-Me | Enhances nuclease resistance, reduces immune stimulation. nih.govmdpi.com |

| 2'-Fluoro | 2'-F | Increases binding affinity and nuclease stability. nih.govmdpi.com |

| 2'-O-Methoxyethyl | 2'-O-MOE | Provides excellent nuclease resistance and binding affinity. nih.gov |

| Phosphorothioate | PS | A backbone modification (not on the ribose) that protects against exonuclease degradation. nih.gov |

These modifications enhance nuclease stability and can prolong the gene-silencing effect of the siRNA. nih.gov The strategic placement of these modified nucleotides within the siRNA duplex is essential to maintain RNAi activity while maximizing the therapeutic benefits. nih.gov

Deoxyribofuranose Derivatives for DNA Scaffold Studies

Derivatives of deoxyribofuranose, the sugar component of DNA, are synthesized to study DNA structure, function, and interactions with proteins. While DNA naturally contains 2-deoxy-D-ribofuranose, the synthesis of other deoxy derivatives provides tools to probe specific aspects of nucleic acid biology.

For example, to understand the role of the sugar moiety in the 3'-overhang region of siRNA, researchers have synthesized siRNAs that incorporate 1-deoxy-D-ribofuranose, an abasic nucleoside. nih.gov The synthesis of the required phosphoramidite (B1245037) building block from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose allowed its incorporation into oligonucleotides, which showed moderate resistance to nucleases and effective gene knockdown. nih.gov

The synthesis of 3-deoxy-D-ribofuranose derivatives has also been explored. rsc.org These compounds, which lack the hydroxyl group at the 3' position, are valuable for studying the requirements of DNA and RNA polymerases and for creating chain-terminating inhibitors of replication. Routes to these derivatives have been developed from precursors like 3-deoxy-1,2-O-isopropylidene-D-glucofuranose. rsc.org Furthermore, the enzymatic synthesis of 2-deoxy-α-D-ribose 1-phosphate provides a key starting material for the chemoenzymatic production of various deoxyribonucleoside analogues. nih.gov

Prebiotic Chemistry and the Origins of Life Hypotheses

Abiotic Synthesis of Ribose and Phosphorylated Ribose

The spontaneous formation of ribose and its phosphorylated derivatives on the prebiotic Earth is considered a critical step for the origin of life. jst.go.jpgeochemical-journal.jp Scientists have explored various potential pathways for the abiotic synthesis of these crucial molecules.

One of the most well-known routes is the formose reaction , which involves the condensation of formaldehyde, a simple organic molecule thought to be present on the early Earth. colostate.edunih.gov While this reaction can produce a mixture of sugars, including ribose, it typically results in low yields and a wide array of other carbohydrates. colostate.edu However, research has shown that under specific conditions, such as higher temperatures or within vesicles, the yield of pentoses like ribose can be significantly increased. encyclopedia.pub

Another proposed pathway for ribose synthesis is the "glyoxylate scenario," which starts from glyoxylate (B1226380) and its dimer, dihydroxyfumarate, as alternatives to formaldehyde. acs.org

The phosphorylation of ribose, the addition of a phosphate (B84403) group to form ribose-5-phosphate (B1218738), is another crucial step in forming ribonucleotides. jst.go.jpresearchgate.net Studies have demonstrated that this can occur abiotically. For instance, drying a slightly alkaline solution of ribose with hydroxyapatite (B223615) (a phosphate mineral), urea, and boric acid at elevated temperatures can preferentially phosphorylate ribose at the 5'-hydroxyl position. jst.go.jpgeochemical-journal.jp The presence of carbonate or formate, both plausible prebiotic compounds, can increase the solubility of mineral phosphates like apatite, thereby facilitating the phosphorylation of ribose. jst.go.jpgeochemical-journal.jp Borate minerals are also believed to have played a key role by stabilizing ribose, protecting it from degradation and allowing it to accumulate in specific environments. researchgate.net

Furthermore, research has shown that activated pyrimidine (B1678525) ribonucleotides can be formed through a sequence that bypasses free ribose and nucleobases. researchgate.netnih.gov This process utilizes plausible prebiotic feedstock molecules like cyanamide, cyanoacetylene, glycolaldehyde, glyceraldehyde, and inorganic phosphate. researchgate.netnih.gov

The abiotic synthesis of ribonucleosides, the combination of ribose and a nucleobase, has also been a focus of research. While the direct condensation of ribose and nucleobases is generally inefficient, especially for pyrimidines, alternative pathways have been proposed. nih.govacs.org One such "salvage pathway" involves the reaction of ribose-1-phosphate (B8699412) with a nucleobase, which has been shown to be more thermodynamically favorable for both purine (B94841) and pyrimidine ribonucleoside synthesis, particularly in microdroplet environments. pnas.org

Table 1: Key Pathways and Conditions for Abiotic Ribose and Ribonucleotide Synthesis

| Synthesis Step | Proposed Pathway/Reactants | Key Conditions/Catalysts | Notable Findings |

| Ribose Synthesis | Formose Reaction (from formaldehyde) | Higher temperatures (~200 °C), encapsulated in vesicles | Increased yield of pentoses, including ribose. encyclopedia.pub |

| Glyoxylate Scenario | Glyoxylate and dihydroxyfumarate | An alternative to the formose reaction. acs.org | |

| Ribose Phosphorylation | Ribose + Apatite (phosphate mineral) | Boric acid, urea, carbonate, or formate | Preferential formation of ribose-5-phosphate. jst.go.jpgeochemical-journal.jp |

| Ribonucleotide Synthesis | Cyanamide, cyanoacetylene, glycolaldehyde, glyceraldehyde, inorganic phosphate | Bypasses free ribose and nucleobases | Formation of activated pyrimidine ribonucleotides. researchgate.netnih.gov |

| Ribonucleoside Synthesis | Ribose-1-Phosphate + Nucleobase (Salvage Pathway) | Microdroplet environment, Mg2+ catalyst | Thermodynamically favorable for both purine and pyrimidine ribonucleosides. pnas.org |

Factors Influencing the Selection of Ribofuranose in Prebiotic Conditions

The selection of β-D-ribofuranose as the sugar component of nucleic acids from a complex prebiotic mixture of sugars is a critical question in the origins of life. researchgate.netmdpi.com Several factors are thought to have influenced this selection process.

One significant factor is the inherent stability and structural properties of ribose. Molecular modeling has revealed that among the aldopentoses (five-carbon sugars), only β-D-ribose allows for the free rotation of its functional groups (the hydroxyl groups, phosphate, and nucleobase). researchgate.net This flexibility is crucial for the formation of a stable and functional RNA polymer. encyclopedia.pubresearchgate.net In other pentoses like arabinose, xylose, and lyxose, steric hindrance prevents this free rotation. researchgate.net The unique structure of β-D-ribose, where all substituents are positioned as far from each other as possible after ring formation, contributes to its high stability. encyclopedia.pub

The interaction of ribose with minerals could have also played a selective role. For example, α-ribopyranose, which has all its hydroxyl groups on one side of the ring, is known to interact more strongly with surfaces than other sugars. researchgate.net This suggests that processes similar to chromatography on chiral mineral surfaces could have led to the separation and enrichment of ribose from a racemic mixture of carbohydrates produced by reactions like the formose reaction. researchgate.net

Furthermore, the presence of certain minerals, like borate, could have selectively stabilized ribose. researchgate.net Borate is known to form complexes with ribose, protecting it from degradation and allowing it to accumulate in specific prebiotic environments, such as evaporative settings. researchgate.net This selective stabilization would have increased the availability of ribose for subsequent reactions leading to the formation of ribonucleotides.

The chemical reactivity of ribose itself is another key factor. Experiments have shown that ketose sugars can act as precursors for the formation of aldosides, including ribosides, in reactions with plausibly prebiotic nucleobases. researchgate.net Additionally, the formation of the glycosidic bond, which links the sugar to the nucleobase, is a critical step. While direct condensation is inefficient, pathways involving intermediates like ribose-1-phosphate have been shown to be more favorable. pnas.org

Role of Alpha-D-Ribofuranose in the RNA World Hypothesis

The RNA World hypothesis posits that RNA was the central biopolymer in early life, carrying out both genetic and catalytic functions. researchgate.netscielo.br The structure of RNA, with its β-D-ribofuranose backbone, is fundamental to this hypothesis. While the β-anomer is the one found in biological RNA, the study of both alpha and beta anomers is crucial for understanding the prebiotic selection process.

Pre-RNA Polymer Chemistry

Before the emergence of RNA as we know it, it is theorized that a variety of "pre-RNA" polymers may have existed. nih.govcapes.gov.br These could have been chimeric or heterogeneous systems composed of different sugars and backbone linkages. capes.gov.bracs.org The investigation of alternative nucleic acid structures, such as those with different sugar backbones, provides insight into why ribofuranose was ultimately selected.

For example, pyranose-RNA (p-RNA), which incorporates the six-membered ring form of ribose (ribopyranose), has been shown to form more stable double helices than the naturally occurring furanose-based RNA. colostate.edu This suggests that while stability is important, other factors must have contributed to the selection of the furanose form.

The study of chimeric oligonucleotides, containing a mix of ribonucleotides and other nucleotide analogs like arabinonucleotides or 2'-deoxynucleotides, is also informative. acs.org Research has shown that nonenzymatic template-directed primer extension is much less efficient with activated arabinonucleotides compared to ribonucleotides. acs.org Once an arabinonucleotide is incorporated, further extension of the polymer chain is strongly inhibited. acs.org This suggests that template-copying chemistry would have favored the synthesis of RNA over polymers containing arabinose. acs.org

Formation of Activated Ribonucleotides

A crucial step in the formation of RNA is the activation of ribonucleotides, which provides the energy for polymerization. researchgate.netnih.gov Prebiotic chemists have demonstrated plausible pathways for the synthesis of activated pyrimidine ribonucleotides that bypass the difficult steps of forming free ribose and then attaching a nucleobase. researchgate.netnih.gov

This synthetic route starts with simple, prebiotically plausible molecules like cyanamide, cyanoacetylene, glycolaldehyde, and glyceraldehyde. researchgate.netnih.gov The process proceeds through intermediates such as arabinose amino-oxazoline and anhydronucleosides. researchgate.netnih.gov Inorganic phosphate plays a critical role throughout this sequence, acting as a catalyst, a pH buffer, and a chemical buffer, even though it is only incorporated into the nucleotide at a late stage. researchgate.netnih.gov

The formation of these activated ribonucleotides is a key piece of evidence supporting the RNA World hypothesis, as it provides a plausible chemical route to the monomers required for RNA synthesis. The efficiency and selectivity of these pathways for ribonucleotides over other sugar-based nucleotides would have been a significant factor in the emergence of an RNA-based system. acs.org

Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the solution-state structure and conformational preferences of alpha-D-ribofuranose. Because the furanose ring is flexible, it rarely exists in a single, fixed conformation in solution. Instead, it typically populates an equilibrium of different puckered forms, most commonly envelope (E) and twist (T) conformations. unimo.it NMR allows for the characterization of this dynamic equilibrium by providing data on chemical shifts and spin-spin coupling constants, which are highly sensitive to the local electronic environment and dihedral angles of the molecule. unimo.itacs.org

The conformation of the furanose ring is often described by the pseudorotation concept, which maps the various envelope and twist forms on a circular path. unimo.it Density functional theory (DFT) calculations have shown that the chemical shielding of the C3' carbon is particularly sensitive to the ring pucker, varying by as much as 10 ppm between C3'-endo and C2'-endo conformations. acs.org Similarly, the H3' and H4' proton chemical shifts can differ by 0.4–0.6 ppm between these two major conformational families. acs.org

¹H NMR for Derivative Confirmation

Proton NMR (¹H NMR) is a fundamental tool for verifying the synthesis and structural integrity of this compound derivatives. The chemical modification of the ribofuranose scaffold, such as through benzylation, acetylation, or the introduction of an isopropylidene group, results in predictable changes in the ¹H NMR spectrum. These changes serve as definitive proof of a successful reaction.

For instance, in the synthesis of 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, the presence of the isopropylidene group is confirmed by two distinct singlets in the ¹H NMR spectrum at approximately δ 1.36 and δ 1.63 ppm, corresponding to the two non-equivalent methyl groups. nih.gov The successful benzylation is evidenced by the appearance of multiplets in the aromatic region (δ 7.24-7.36 ppm) and characteristic signals for the benzylic methylene (B1212753) protons. nih.gov Similarly, the acetylation of a hydroxyl group, for example at the C5 position, is confirmed by the appearance of a sharp singlet for the acetyl methyl protons around δ 2.08 ppm. nih.gov

The anomeric proton (H-1) is particularly diagnostic. In many α-D-ribofuranose derivatives, the H-1 signal appears as a singlet or a narrow doublet, reflecting a small coupling constant with H-2. For example, in methyl 2,3-O-isopropylidene-β-D-ribofuranoside, the anomeric proton appears as a singlet at δ 4.97 ppm. rsc.org The precise chemical shift and multiplicity of the anomeric proton and other ring protons provide unambiguous confirmation of the derivative's structure and stereochemistry. nih.govgoogle.com

Solution-Phase NMR and Coupling Constant Analysis

The conformational equilibrium of the furanose ring in solution is primarily investigated through the analysis of vicinal proton-proton coupling constants (³JHH). These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these values from the ¹H NMR spectrum, researchers can deduce the preferred pucker of the ribofuranose ring.

For furanose rings, the key coupling constants are ³J(H1,H2), ³J(H2,H3), and ³J(H3,H4). A small ³J(H1,H2) value (typically 0–2 Hz) is characteristic of a 1,2-trans arrangement, often seen in β-anomers, while a larger value (around 4–5 Hz) indicates a 1,2-cis relationship, as found in α-anomers. nih.gov The interconversion between different envelope and twist conformations is often rapid on the NMR timescale, resulting in time-averaged coupling constants. unimo.it

For example, detailed conformational analysis of β-D-ribofuranosides has shown that the values of the coupling constants can be diagnostic of specific conformations. rsc.org In derivatives where the ring is constrained, such as by a 2,3-O-isopropylidene group, the coupling constants become more defined and can point to a single dominant conformation, like the ⁴T₀/E₀ form. rsc.org In aqueous solutions of free D-ribose, ¹³C NMR reveals four distinct signals for the anomeric carbon, corresponding to the α-furanose, β-furanose, α-pyranose, and β-pyranose forms, with the β-pyranose form being predominant. researchgate.net The signal for α-D-ribofuranose appears at approximately 97.8 ppm. researchgate.net This ability to quantify the population of different isomers and conformers in solution is a unique strength of NMR spectroscopy.

Vibrational Spectroscopies

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber and is highly characteristic of the molecule's functional groups. For this compound, the FTIR spectrum is dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of its multiple hydroxyl groups. nih.govbiomedres.us

Other key absorption bands include those for C-H stretching (around 2900 cm⁻¹), and a complex series of bands in the fingerprint region (below 1500 cm⁻¹). nih.gov This region contains bands corresponding to C-O stretching and C-C stretching of the furanose ring, as well as O-H bending vibrations. For example, studies monitoring the conversion of D-ribose have noted a characteristic band at 1032 cm⁻¹. biomedres.us When this compound is derivatized, new characteristic bands appear; for instance, the introduction of a benzoyl group gives rise to strong C=O stretching absorptions around 1720 cm⁻¹ and C=C aromatic stretching bands around 1452 cm⁻¹. nih.gov These spectral features are invaluable for confirming chemical transformations. nih.govbiomedres.us

Table 1: Selected FTIR Peak Assignments for α-D-Ribofuranose and a Derivative This table is interactive. Users can sort data by clicking on the column headers.

| Vibrational Mode | Wavenumber (cm⁻¹) for α-D-Ribofuranose | Wavenumber (cm⁻¹) for 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose nih.gov |

|---|---|---|

| O-H Stretch | ~3600-3200 (broad) | 3567 |

| Aromatic C-H Stretch | N/A | 3031 |

| Aliphatic C-H Stretch | ~2900 | 2981 |

| Aromatic C=C Stretch | N/A | 1452 |

| C-O Stretch / O-H Bend | ~1032 biomedres.us | Not specified |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For carbohydrates like this compound, Raman spectra provide detailed information about the skeletal vibrations of the carbon backbone. acs.org